N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide
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Description
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research for its potential applications in the field of cancer treatment. BTA-EG6 is a small molecule inhibitor that has been found to target a specific protein, which is overexpressed in cancer cells.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized, evaluated as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Electrochemical Analysis
The electrochemical behaviors of various benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives, were investigated. These studies utilized techniques like cyclic voltammetry and square wave voltammetry to demonstrate that the quantitative determination of benzoxazoles can be achieved rapidly and sensitively. This work lays the groundwork for further exploration of these compounds' potential applications in various fields (Zeybek et al., 2009).
Molecular Structure Analysis
The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through acylation reaction and characterized by single crystal X-ray diffraction and DFT calculations. This study provides valuable insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the compound's chemical behavior (Karabulut et al., 2014).
Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. Two compounds, in particular, showed considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in developing new anticancer agents (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activity
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, revealing significant antibacterial activities against various microorganisms. This work suggests the potential of benzothiazole derivatives in developing new antibacterial agents (Obasi et al., 2017).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-5-9(6-11(7-10)22-2)16(20)19-13-4-3-12(17)14-15(13)23-8-18-14/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVOZMAQUQALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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